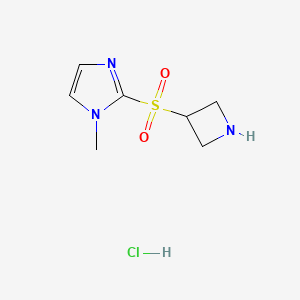
3-(3-Ethoxyphenoxy)azetidine hydrochloride
Descripción general
Descripción
3-(3-Ethoxyphenoxy)azetidine hydrochloride is a chemical compound with the CAS Number: 1820684-52-3 and a molecular weight of 229.71 . It is also known by its IUPAC name, 3-(3-ethoxyphenoxy)azetidine hydrochloride .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis
The InChI code for 3-(3-Ethoxyphenoxy)azetidine hydrochloride is 1S/C11H15NO2.ClH/c1-2-13-9-4-3-5-10(6-9)14-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H .Chemical Reactions Analysis
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
3-(3-Ethoxyphenoxy)azetidine hydrochloride: is utilized in the synthesis of bioactive molecules due to its azetidine ring. The azetidine ring is a four-membered nitrogen-containing heterocycle that is known for its reactivity driven by ring strain. This compound can serve as a precursor or intermediate in the synthesis of various pharmacologically active compounds, including antihypertensive agents, kinase inhibitors, and anticoagulants .
Medicinal Chemistry
In medicinal chemistry, the unique structure of 3-(3-Ethoxyphenoxy)azetidine hydrochloride is exploited to create analogs of existing drugs or to develop new therapeutic agents. Its structure allows for the introduction of modifications that can enhance drug properties such as potency, selectivity, and pharmacokinetic profiles .
Polymer Synthesis
The azetidine moiety in 3-(3-Ethoxyphenoxy)azetidine hydrochloride can be used in polymer synthesis. The inherent ring strain can facilitate polymerization reactions, leading to the development of novel polymeric materials with potential applications in various industries .
Chiral Template Synthesis
3-(3-Ethoxyphenoxy)azetidine hydrochloride: can act as a chiral template in synthetic chemistry. Its rigid structure can be used to induce chirality in synthesized compounds, which is crucial for the production of enantiomerically pure substances in pharmaceuticals .
C(sp3)–H Functionalization
This compound is involved in C(sp3)–H functionalization processes. The azetidine ring’s susceptibility to bond cleavage under certain conditions makes it a valuable tool for introducing functional groups into carbon-hydrogen bonds, thus modifying the chemical structure of a molecule .
Development of Diagnostic Agents
The structural features of 3-(3-Ethoxyphenoxy)azetidine hydrochloride make it suitable for the development of diagnostic agents. It can be tagged with imaging agents or other diagnostic molecules to aid in the visualization of biological processes or the detection of diseases .
Safety and Hazards
3-(3-Ethoxyphenoxy)azetidine hydrochloride is classified as an irritant . The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-ethoxyphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-13-9-4-3-5-10(6-9)14-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORMZOPMXWUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxyphenoxy)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)

![2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1447727.png)


